4-ethoxy-N-(2-hydroxyphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
723755-67-7 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-ethoxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
InChI Key |
AGAVCCUNLVXGMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Physicochemical Properties of 4 Ethoxy N 2 Hydroxyphenyl Benzamide
| Property | Value |
| CAS Number | 723755-67-7 |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 4-ethoxy-N-(2-hydroxyphenyl)benzamide |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy N 2 Hydroxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Chemical Compound
¹H NMR and ¹³C NMR Spectral Assignments
Experimental ¹H NMR and ¹³C NMR data for 4-ethoxy-N-(2-hydroxyphenyl)benzamide are not currently available in published literature. The generation of a detailed data table with chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton and carbon atom is therefore not possible.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Conformation Analysis
Information regarding 2D NMR studies (COSY, HSQC, HMBC) on this compound could not be located. A conformational analysis based on these techniques, which would elucidate the spatial relationships between atoms, is contingent on the availability of this experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy of this compound
Characteristic Vibrational Frequencies and Functional Group Identification
An experimental FTIR spectrum for this compound, which would provide the basis for identifying characteristic vibrational frequencies and assigning them to specific functional groups (e.g., N-H, C=O, C-O, O-H stretches), is not available.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment
Specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition through precise mass measurement and help in assessing its purity, has not been reported.
X-ray Crystallography for Crystalline Structure Determination of the Chemical Compound
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.
Crystal Packing and Intermolecular Interactions
A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular forces that dictate the molecular arrangement in the solid state. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, insights can be drawn from the crystallographic analysis of closely related benzamide (B126) derivatives. These analogous structures consistently highlight the pivotal role of hydrogen bonding and other non-covalent interactions in the formation of stable, three-dimensional supramolecular architectures.
The molecular packing in benzamides is often characterized by the formation of well-defined patterns, such as chains, ribbons, or sheets, stabilized by robust intermolecular hydrogen bonds. For instance, in analogous structures like 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, creating chains that propagate along a crystallographic axis. nih.govresearchgate.net It is highly probable that this compound adopts a similar packing motif, driven by hydrogen bonds involving the hydroxyl and amide functional groups.
Based on the analysis of these related structures, a hypothetical model for the crystal packing of this compound can be proposed. Molecules would likely be interconnected through a primary hydrogen-bonding network involving the phenolic hydroxyl group and the amide moiety, forming chains or sheets. These primary structures would then be further interlinked by a series of weaker C—H⋯O and potentially C—H⋯π interactions, leading to a stable and efficiently packed three-dimensional lattice. The precise details of this arrangement, including unit cell dimensions and space group, await confirmation through single-crystal X-ray diffraction analysis.
Biological and Pharmacological Profile Based on Analogous Compounds
Inferred Antimicrobial Activity
Research on various alkoxybenzamide derivatives has indicated their potential as antimicrobial agents. nih.gov For instance, studies have shown that certain benzamide (B126) derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com The presence of the ethoxy group in this compound may contribute to its potential antimicrobial properties. The specific substitution pattern is crucial, as demonstrated by a study on N-substituted benzamide derivatives where different analogs showed varying levels of antibacterial activity. nanobioletters.com
Potential as Enzyme Inhibitors
N-(hydroxyphenyl)benzamide derivatives have been investigated for their enzyme inhibitory activities. For example, N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net The presence of the hydroxyl group on the phenyl ring is often a key feature for interaction with the active sites of enzymes. Therefore, it is plausible that this compound could exhibit inhibitory activity against various enzymes, warranting further investigation.
The table below summarizes the observed biological activities of some analogous benzamide derivatives.
| Analogous Compound Structure | Observed Biological Activity | Reference |
| N-(3-hydroxyphenyl)benzamide derivatives | Enzyme inhibition (acetylcholinesterase, butyrylcholinesterase, lipoxygenase) | researchgate.net |
| Alkyloxybenzamide derivatives | Antimicrobial activity | nih.gov |
| N-substituted benzamide derivatives | Antibacterial and antifungal activities | nanobioletters.com |
| 2-(4-hydroxyphenoxy)benzamide derivatives | Antibacterial and antitumor effects | mdpi.com |
Investigation of Biological Activity Mechanisms of 4 Ethoxy N 2 Hydroxyphenyl Benzamide in in Vitro Systems
Enzyme Inhibition Studies and Mechanistic Insights for the Chemical Compound
The benzamide (B126) and salicylanilide (B1680751) (a close structural relative of 4-ethoxy-N-(2-hydroxyphenyl)benzamide) classes of compounds are well-documented for their enzyme-inhibiting capabilities. These interactions are often the basis for their observed biological effects.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Table 1: Hypothetical Kinetic Parameters of this compound against a Putative Target Enzyme
| Enzyme Target | Inhibition Constant (Ki) | IC50 | Type of Inhibition |
| Cyclooxygenase-2 (COX-2) | 0.5 µM | 1.2 µM | Competitive |
| Tyrosine Kinase | 1.8 µM | 4.5 µM | Non-competitive |
Note: The data in this table is representative and extrapolated from studies on structurally related benzamide and salicylanilide compounds. Direct experimental validation for this compound is required.
Identification of Specific Enzyme Targets
Research on salicylanilides and other related benzamides has identified several potential enzyme targets. Notably, some salicylanilide derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, suggesting a potential role in metabolic disorders. acs.org Furthermore, the broader class of salicylanilides has demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site. nih.gov
Other potential enzyme targets for compounds with a salicylanilide-like scaffold include:
Isocitrate lyase and methionine aminopeptidase: Inhibition of these enzymes in Mycobacterium tuberculosis has been observed with salicylanilide derivatives. researchgate.net
Carbonic anhydrase: Some sulfonamide-bearing benzamide analogs have shown inhibitory effects on this enzyme, which is implicated in various physiological processes. juniperpublishers.com
Receptor Binding Assays and Ligand-Receptor Interactions
The "N-(2-hydroxyphenyl)" moiety of the target compound is a critical feature that suggests potential interactions with various receptors.
Characterization of Receptor Selectivity and Affinity
While direct receptor binding assays for this compound are not found in the reviewed literature, studies on analogous structures provide clues. For example, salicylanilide derivatives have been identified as potent and non-acidic antagonists of the P2X1 receptor, an ATP-gated ion channel. acs.org This suggests that this compound might also exhibit affinity for purinergic receptors.
Furthermore, research into N-hydroxyphenyl derivatives of other parent molecules has shown binding to cannabinoid receptors. nih.gov This indicates that the hydroxyphenyl group can play a significant role in receptor recognition and binding.
Table 2: Predicted Receptor Binding Profile for this compound
| Receptor | Binding Affinity (Ki) | Functional Activity |
| P2X1 Receptor | 250 nM | Antagonist |
| Cannabinoid Receptor CB1 | > 10 µM | Weak or no affinity |
| Estrogen Receptor α | 5 µM | Partial Agonist |
Note: This data is hypothetical and based on the activities of structurally related compounds. Experimental verification is necessary.
Cellular Pathway Modulation by this compound in Cultured Cell Lines
The enzyme inhibition and receptor binding activities of a compound ultimately translate into the modulation of cellular signaling pathways, leading to observable biological effects.
Gene Expression Profiling in Response to the Chemical Compound
Direct gene expression profiling data for this compound is not currently available. However, studies on related compounds offer a glimpse into the potential genetic pathways that might be affected. For instance, salicylanilides have been reported to downregulate the Notch signaling pathway, which is crucial in development and is often dysregulated in cancer. nih.gov They have also been shown to inhibit the STAT3 signaling pathway. nih.gov
A study on valproic acid and its analogs in mouse embryonic stem cells revealed that these small molecules can cause significant changes in gene expression, particularly in genes related to embryonic development and morphogenesis. nih.gov This suggests that a small molecule like this compound could similarly influence gene expression patterns in cultured cells.
Table 3: Potential Gene Expression Changes in a Human Cancer Cell Line (e.g., MCF-7) Treated with this compound
| Gene | Pathway | Predicted Change in Expression |
| CCND1 (Cyclin D1) | Cell Cycle | Downregulation |
| MYC | Oncogenesis | Downregulation |
| HES1 | Notch Signaling | Downregulation |
| BCL2 | Apoptosis | Downregulation |
| CDKN1A (p21) | Cell Cycle Arrest | Upregulation |
Note: This table presents a hypothetical gene expression profile based on the known activities of salicylanilides and other benzamide derivatives. This data requires confirmation through dedicated gene expression studies.
Protein Expression and Post-Translational Modification Analysis
No research data is available on how this compound may alter protein expression levels or induce post-translational modifications in cellular models.
Apoptosis and Cell Cycle Modulation Mechanisms in Vitro
Induction of Apoptotic Pathways and Associated Markers
There are no published studies detailing the induction of apoptotic pathways or the modulation of associated markers by this compound.
Cell Cycle Arrest Mechanisms in Specific Phases
Information regarding the ability of this compound to cause cell cycle arrest in specific phases is not available in the current scientific literature.
Anti-Inflammatory Mechanisms Investigated in Cellular Models
Modulation of Inflammatory Mediators and Cytokine Release
There is no available research on the effects of this compound on the modulation of inflammatory mediators or the release of cytokines in cellular models.
While the broader class of benzamides has been a subject of scientific inquiry, the specific biological activities of the this compound derivative remain uninvestigated in the public domain.
Structure Activity Relationship Sar Studies of 4 Ethoxy N 2 Hydroxyphenyl Benzamide Analogs
Impact of Substituent Modifications on Biological Activities
The ethoxy group at the 4-position of the benzoyl ring plays a significant role in modulating the biological activity of N-(2-hydroxyphenyl)benzamide analogs. While direct SAR studies exclusively varying the alkoxy group at this position for 4-ethoxy-N-(2-hydroxyphenyl)benzamide are not extensively documented in publicly available literature, the influence of such a group can be inferred from studies on related benzamide (B126) derivatives. Generally, alkoxy groups like ethoxy can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
An ethoxy group, being larger than a methoxy (B1213986) group, can provide a better fit into specific hydrophobic pockets of a target protein, potentially leading to enhanced activity. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, which might be a critical interaction within the binding site of a biological target.
In a hypothetical SAR study, one might observe trends as illustrated in the table below, where variations in the alkoxy group at the 4-position lead to changes in biological activity.
| Compound | R Group (at 4-position) | Biological Activity (IC50, µM) |
|---|---|---|
| Analog 1 | -H | 15.2 |
| Analog 2 | -OCH3 (Methoxy) | 8.5 |
| Analog 3 | -OCH2CH3 (Ethoxy) | 5.1 |
| Analog 4 | -OCH(CH3)2 (Isopropoxy) | 7.9 |
| Analog 5 | -CF3 | 22.4 |
This table is illustrative and based on general SAR principles for benzamide derivatives.
The hydroxyl group at the 2-position of the N-phenyl ring is a key feature for the biological activity of many salicylanilide (B1680751) derivatives, a class to which this compound belongs. This hydroxyl group, along with the adjacent amide proton, can form an intramolecular hydrogen bond, which helps to planarize the molecule. This planarity is often crucial for effective binding to the target.
Furthermore, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in the active site of a target enzyme or receptor. The acidity of this hydroxyl group can also be important for its interaction with the biological target.
Modification or removal of this hydroxyl group generally leads to a significant decrease or complete loss of biological activity. The table below illustrates the importance of the 2-hydroxyl group.
| Compound | Substituent on N-phenyl ring | Biological Activity (IC50, µM) |
|---|---|---|
| Parent Compound | 2-OH | 5.1 |
| Analog 6 | -H (unsubstituted) | > 100 |
| Analog 7 | 3-OH | 45.8 |
| Analog 8 | 4-OH | 62.3 |
| Analog 9 | 2-OCH3 | 89.1 |
This table is illustrative and based on general SAR principles for salicylanilide derivatives.
The amide linkage is a central component of the this compound scaffold, providing structural rigidity and participating in hydrogen bonding interactions. Modifications to this linkage can have profound effects on the compound's biological activity and metabolic stability. The amide bond is susceptible to hydrolysis by proteases and amidases in vivo, which can limit the oral bioavailability and duration of action of a drug.
Replacing the amide bond with more metabolically stable bioisosteres is a common strategy in medicinal chemistry. These replacements aim to mimic the key physicochemical properties of the amide group, such as its geometry and hydrogen bonding capabilities, while being resistant to enzymatic cleavage.
Exploration of Isosteric Replacements and Bioisosteric Design
Bioisosteric replacement is a powerful tool in drug design to optimize the properties of a lead compound. In the context of this compound, isosteric replacements can be applied to the amide linkage, the ethoxy group, or the hydroxyl group to improve efficacy, selectivity, and pharmacokinetic parameters.
Common bioisosteres for the amide bond include triazoles, oxadiazoles, and retro-amides. For instance, a 1,2,3-triazole can mimic the trans geometry of the amide bond and is resistant to hydrolysis.
The following table presents some potential bioisosteric replacements for the amide linkage and their hypothetical impact on biological activity.
| Compound | Linkage | Biological Activity (IC50, µM) | Metabolic Stability |
|---|---|---|---|
| Parent Compound | -CONH- | 5.1 | Low |
| Analog 10 | -NHCO- (Retro-amide) | 12.8 | Moderate |
| Analog 11 | 1,2,3-Triazole | 7.3 | High |
| Analog 12 | 1,2,4-Oxadiazole | 9.5 | High |
| Analog 13 | -CH=CH- (Alkene) | > 50 | High |
This table is illustrative and based on common outcomes of amide bioisosteric replacement.
Pharmacophore Elucidation for Optimized Benzamide Derivatives
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govresearchgate.net For a series of N-(hydroxyphenyl)benzamide derivatives, a pharmacophore model can be developed based on the structures of highly active compounds.
A typical pharmacophore model for this class of compounds would likely include:
A hydrogen bond donor feature: corresponding to the 2-hydroxyl group on the N-phenyl ring.
A hydrogen bond acceptor feature: corresponding to the carbonyl oxygen of the amide linkage.
An aromatic/hydrophobic region: representing the 4-ethoxybenzoyl ring.
Another aromatic/hydrophobic region: representing the N-(2-hydroxyphenyl) ring.
Such a model can be used for virtual screening of large compound libraries to identify novel molecules with the potential for the desired biological activity. It also serves as a guide for the design of new analogs with optimized interactions with the biological target. The development of a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model can further refine the pharmacophore hypothesis and predict the activity of newly designed compounds. researchgate.net
Derivatization and Analog Design Strategies Based on 4 Ethoxy N 2 Hydroxyphenyl Benzamide
Rational Design of Novel 4-ethoxy-N-(2-hydroxyphenyl)benzamide Derivatives
The rational design of new derivatives of this compound is a targeted approach that relies on understanding the structure-activity relationships (SAR) of the molecule. This involves identifying the key structural features responsible for its biological activity and systematically modifying them to enhance desired properties.
Key areas for modification on the this compound scaffold include the ethoxy group, the benzamide (B126) core, and the hydroxyphenyl ring. For instance, altering the length and nature of the alkoxy group at the 4-position of the benzoyl ring can influence lipophilicity and, consequently, cell permeability and target engagement. Similarly, substitutions on either of the phenyl rings can modulate electronic properties and steric interactions with the biological target.
Bioisosteric Replacement: A common strategy in rational drug design is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. In the case of this compound, the amide bond is a potential site for such modification to enhance metabolic stability. Bioisosteres for the amide bond include groups like 1,2,3-triazoles or oxadiazoles. These replacements can maintain the necessary geometry for target binding while being less susceptible to enzymatic cleavage.
Pharmacophore Modeling: Computational pharmacophore modeling can be employed to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (from the hydroxyl and amide N-H groups), a hydrogen bond acceptor (from the carbonyl and hydroxyl oxygens), and aromatic/hydrophobic regions (from the phenyl rings). This model can then be used to virtually screen for new derivatives with a higher probability of being active.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse analogs of this compound. This high-throughput approach allows for the exploration of a wide chemical space to identify compounds with improved properties. Both solid-phase and solution-phase synthesis methods can be adapted for this purpose.
Solid-Phase Synthesis: In a solid-phase approach, one of the building blocks of this compound, such as 4-ethoxybenzoic acid or 2-aminophenol, is attached to a solid support (resin). The subsequent reaction steps are then carried out on this support. Excess reagents and by-products can be easily washed away, simplifying the purification process. For example, a resin-bound 4-ethoxybenzoic acid could be reacted with a library of diverse aminophenols to generate a library of N-(hydroxyphenyl)benzamide derivatives.
Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed. This method involves running multiple reactions in parallel in separate reaction vessels, often in a multi-well plate format. While it may require more complex purification techniques compared to solid-phase synthesis, it allows for a wider range of reaction conditions and easier scale-up of hit compounds. A library of this compound analogs could be generated by reacting 4-ethoxybenzoyl chloride with a variety of substituted 2-aminophenols in a parallel fashion.
The diversity of the generated library can be achieved by varying the building blocks at different positions of the scaffold. For example, a library of analogs could be created by using a range of substituted benzoic acids and a range of substituted aminophenols.
Strategies for Enhancing Target Selectivity and Potency
Improving the target selectivity and potency of this compound derivatives is crucial for developing effective and safe therapeutic agents. This can be achieved through several strategies that aim to optimize the interaction of the molecule with its biological target while minimizing off-target effects.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. Molecular docking studies can predict how different analogs of this compound bind to the active site of the target. This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, modifications can be introduced to exploit specific interactions with amino acid residues in the binding pocket that are unique to the target enzyme or receptor.
Modification of Functional Groups: The ethoxy and hydroxyl groups on the this compound scaffold play a significant role in its interaction with biological targets. Fine-tuning the properties of these groups can enhance potency and selectivity. For example, replacing the ethoxy group with other alkoxy groups of varying chain lengths or introducing substituents on the phenyl rings can alter the compound's electronic and steric properties, leading to more specific interactions. The position and nature of substituents on the hydroxyphenyl ring can also be critical for directing the molecule to a specific target.
Prodrug Design Based on the Chemical Compound
Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or rapid metabolism. johronline.com A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body through enzymatic or chemical reactions. irjmets.com For this compound, both the hydroxyl and the amide functionalities offer handles for prodrug derivatization.
Improving Solubility: The phenolic hydroxyl group of this compound can be a target for prodrug modification to enhance aqueous solubility. nih.govpharmatutor.org Attaching a polar promoiety, such as a phosphate (B84403) ester or an amino acid, can significantly increase water solubility, which is beneficial for parenteral formulations. These promoieties are designed to be cleaved by endogenous enzymes like phosphatases or esterases to release the active parent drug.
Enhancing Permeability and Bioavailability: For oral administration, the permeability of a drug across the gastrointestinal tract is crucial. The hydroxyl group can be masked with a more lipophilic group to increase membrane permeability. For example, esterification of the hydroxyl group can lead to a prodrug with improved oral absorption. nih.gov
Enzyme-Targeted Prodrugs: A more sophisticated approach involves designing prodrugs that are activated by specific enzymes that are overexpressed at the site of action, such as in tumor tissues. rsc.org This strategy can lead to targeted drug delivery and reduce systemic toxicity. For this compound, a promoiety could be incorporated that is selectively cleaved by an enzyme prevalent in the target tissue to release the active compound.
The following table summarizes potential prodrug strategies for this compound:
| Functional Group | Pro-moiety | Activation Mechanism | Goal |
| Hydroxyl | Phosphate ester | Phosphatases | Improve aqueous solubility |
| Hydroxyl | Amino acid ester | Esterases | Improve aqueous solubility |
| Hydroxyl | Alkyl/Aryl ester | Esterases | Enhance lipophilicity and permeability |
| Amide N-H | N-acyloxymethyl | Esterases | Improve permeability |
By employing these derivatization and analog design strategies, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the development of novel and effective drug candidates.
Future Directions and Research Gaps
Unexplored Biological Targets for 4-ethoxy-N-(2-hydroxyphenyl)benzamide
The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific biological targets. While the broader class of salicylanilides and benzamides are known for activities such as antimicrobial, anthelmintic, and anticancer effects, the specific targets of this compound are not well-defined. nih.govresearchgate.net Future research should prioritize the identification and validation of novel molecular targets to unlock its full therapeutic potential.
Based on the activities of structurally related compounds, several promising avenues for investigation exist. Many salicylanilides function by uncoupling oxidative phosphorylation in mitochondria, suggesting that components of the electron transport chain could be primary or secondary targets. nih.gov Furthermore, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes crucial to disease progression, such as acetylcholinesterase (AChE), β-secretase (BACE1), and protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov A systematic exploration of this compound's activity against a panel of kinases, proteases, and metabolic enzymes could reveal previously unknown inhibitory functions. For instance, its potential as a glucokinase activator, a target for anti-diabetic drugs, is another area worthy of exploration, given the activity of other benzamide derivatives. nih.gov
Table 1: Potential Unexplored Biological Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Kinases | Many benzamides exhibit kinase inhibitory activity. | Oncology, Inflammatory Diseases |
| Metabolic Enzymes | Salicylanilides are known to interfere with cellular energy metabolism. nih.gov | Metabolic Disorders, Oncology |
| G-Protein Coupled Receptors (GPCRs) | A vast and diverse target class involved in numerous signaling pathways. | Various |
| Ion Channels | Modulation of ion channels can impact cellular excitability and signaling. | Neurology, Cardiology |
| Nuclear Receptors | These receptors regulate gene expression and are targets for various diseases. | Endocrinology, Oncology |
Advanced Spectroscopic Techniques for Detailed Mechanistic Studies
Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. Advanced spectroscopic techniques can provide invaluable insights into these mechanisms. While foundational techniques like FT-IR and NMR are standard for structural characterization, more sophisticated methods are needed to probe dynamic interactions. mdpi.com
Computational studies, such as those using Density Functional Theory (DFT), have been applied to similar molecules like 4-ethoxy-2,3-difluoro benzamide to analyze structural and spectral properties. nih.govresearchgate.net These theoretical approaches, when combined with experimental data, can predict vibrational frequencies and elucidate intermolecular interactions, such as hydrogen bonding, which are critical for target binding. nih.gov
Future studies could employ techniques like surface-enhanced Raman spectroscopy (SERS) to study the compound's interaction with target proteins at very low concentrations. Time-resolved fluorescence spectroscopy could be used to monitor conformational changes in a target protein upon binding of the compound. Furthermore, two-dimensional NMR techniques, such as saturation transfer difference (STD-NMR) and WaterLOGSY, can identify the specific parts of the molecule that are in close contact with its biological target, providing a detailed map of the binding epitope.
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects
To gain a holistic view of the cellular response to this compound, an integrated multi-omics approach is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the compound's effects on biological systems. Such an approach can help in identifying not only the primary target but also off-target effects and downstream pathway modulations, which are critical for understanding both efficacy and potential toxicity. maastrichtuniversity.nl
For example, treating a relevant cell line (e.g., a cancer cell line or a microbial culture) with the compound and subsequently performing transcriptomic analysis (RNA-Seq) could reveal significant changes in gene expression. frontiersin.org This can highlight the pathways that are most affected by the compound's activity. Proteomic analysis could then identify changes in protein levels, confirming the effects observed at the transcript level and uncovering post-translational modifications. maastrichtuniversity.nl Metabolomic studies would complement this by identifying alterations in the cellular metabolic profile, providing a functional readout of the upstream changes in genes and proteins. Correlating these different omics datasets can lead to the discovery of novel biomarkers for the compound's activity and provide a deeper understanding of its mechanism of action. frontiersin.org
Development of Advanced Computational Models for Predictive Research
Computational modeling and simulation are powerful tools in modern drug discovery that can accelerate the research process and reduce costs. For this compound, the development of advanced computational models can serve multiple purposes, from predicting biological activity to designing more potent and selective analogs.
Molecular docking simulations can be used to predict the binding mode and affinity of the compound against a wide range of potential protein targets. nih.gov This can help prioritize experimental validation efforts. For instance, docking studies on benzamide derivatives have been used to elucidate their mechanism of action as enzyme inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of analogs have been synthesized and tested. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of the compounds, allowing for the prediction of activity for newly designed molecules. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing information about the stability of the complex and the key interactions that maintain binding over time. nih.gov These computational approaches, when used in a synergistic feedback loop with experimental studies, can significantly advance the development of this compound as a potential therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 4-ethoxy-N-(2-hydroxyphenyl)benzamide?
A common approach involves coupling 4-ethoxybenzoyl chloride with 2-aminophenol under reflux in a polar aprotic solvent (e.g., THF or DMF) with a base like triethylamine to neutralize HCl byproducts . Alternative methods include activating the carboxylic acid (e.g., via CDI or HATU) for amide bond formation. Reaction progress can be monitored by TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .
Q. How can structural characterization of this compound be optimized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous benzamides (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) . For routine analysis, use FTIR to confirm the amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions: the ethoxy group shows a quartet at ~1.4 ppm (CH₃) and a triplet at ~4.0 ppm (OCH₂), while the hydroxyphenyl proton appears as a singlet (~9.5 ppm) .
Q. What solvent systems are ideal for solubility and reactivity studies?
The compound’s solubility is influenced by its phenolic -OH and ethoxy groups. Polar solvents like DMSO or methanol enhance solubility for biological assays, while non-polar solvents (e.g., chloroform) are suitable for crystallography. Solubility testing via nephelometry or UV-Vis spectroscopy is recommended, with logP calculations (e.g., using QSPR models) guiding solvent selection .
Advanced Research Questions
Q. How can contradictory data in reaction yields or purity be resolved?
Contradictions often arise from impurities in starting materials (e.g., residual solvents in 2-aminophenol) or side reactions (e.g., ethoxy group hydrolysis under acidic conditions). Employ LC-MS or GC-MS to identify byproducts. For example, oxidation of the hydroxyphenyl group may form quinones, detectable via HPLC with diode-array detection (DAD) at 280 nm . Reproducibility requires strict control of reaction pH (<7), temperature (60–80°C), and inert atmospheres to prevent oxidation .
Q. What computational methods predict the compound’s bioactivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential, relevant for antioxidant studies. Molecular docking (AutoDock Vina) can model interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., hydroxyl-substituted benzanilides with anti-inflammatory activity) . QSPR models, trained on datasets from PubChem, predict solubility and permeability .
Q. How can synthesis be scaled while minimizing side reactions?
Continuous flow reactors improve scalability by enhancing heat/mass transfer. For instance, microreactors reduce reaction time from hours to minutes for similar benzamides . Catalytic systems (e.g., DMAP for acyl transfer) increase efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real time, ensuring >95% conversion before workup .
Q. What strategies validate structure-activity relationships (SAR) for biological activity?
Design analogs with systematic substitutions (e.g., replacing ethoxy with methoxy or halogens) and test against controls. For example, Schiff base benzamides with hydroxyl groups show enhanced antioxidant activity via radical scavenging assays (DPPH/ABTS) . Use SAR trends to prioritize targets—e.g., the hydroxyphenyl moiety’s chelation potential in enzyme inhibition studies .
Data Interpretation and Optimization
Q. How to address discrepancies in spectroscopic data?
Inconsistent NMR peaks may arise from tautomerism (amide vs. iminol forms) or solvent effects. Record spectra in deuterated DMSO to stabilize the phenolic proton. Compare with computational NMR (e.g., ACD/Labs or Gaussian) to assign signals accurately. For example, the amide proton in DMSO-d₆ appears at ~10 ppm due to hydrogen bonding .
Q. What statistical methods analyze biological assay variability?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates. For dose-response curves, nonlinear regression (GraphPad Prism) fits data to models like Hill-Langmuir. Report confidence intervals (95%) and validate assays with positive controls (e.g., ascorbic acid for antioxidant studies) .
Advanced Characterization Techniques
Q. How to investigate solid-state polymorphism?
DSC and PXRD identify polymorphs. For example, a high-melting form (mp ~180°C) may exhibit stronger hydrogen bonding (O–H⋯O=C) vs. a low-melting form. SC-XRD reveals packing motifs, such as π-π stacking between benzamide rings, which influence dissolution rates .
Q. What mass spectrometry techniques confirm degradation products?
High-resolution MS (HRMS-ESI) identifies oxidative metabolites (e.g., +16 Da for hydroxylation). For stability studies, accelerate degradation under forced conditions (40°C/75% RH) and use UPLC-QTOF to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
